Methyl morpholine-2-carboxylate
CAS No.: 135782-19-3
Cat. No.: VC21200677
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135782-19-3 |
---|---|
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | methyl morpholine-2-carboxylate |
Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
Standard InChI Key | RTITWBGWTASYEG-UHFFFAOYSA-N |
SMILES | COC(=O)C1CNCCO1 |
Canonical SMILES | COC(=O)C1CNCCO1 |
Introduction
Chemical Structure and Properties
Methyl morpholine-2-carboxylate is characterized by a morpholine ring substituted with a methyl ester group at the 2-position. The compound exists in multiple forms, including as a hydrochloride salt that provides enhanced stability for storage and handling purposes.
Structural Characteristics
The basic structure consists of a six-membered morpholine ring containing both oxygen and nitrogen atoms, with a methyl ester group (-COOCH₃) attached at the second carbon position. This arrangement creates a molecule with both basic and ester functionalities, contributing to its versatility in chemical reactions.
Physical and Chemical Properties
Table 1: Key Properties of Methyl Morpholine-2-Carboxylate
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₃ |
Molecular Weight | Approximately 145 g/mol (free base) |
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents |
CAS Number | 937063-34-8 (hydrochloride salt) |
IUPAC Name | Methyl morpholine-2-carboxylate |
The compound demonstrates significant stability under normal laboratory conditions but may be sensitive to hydrolysis in strongly acidic or basic environments due to the presence of the ester group.
Stereochemistry
Enantiomeric Forms
Methyl morpholine-2-carboxylate is a chiral molecule, existing in both R and S enantiomeric forms due to the stereogenic center at the C-2 position of the morpholine ring. The S-enantiomer, specifically (S)-Methyl morpholine-2-carboxylate, has been separately identified and studied.
Importance of Stereochemistry
The stereochemistry of methyl morpholine-2-carboxylate is particularly significant for its applications in pharmaceutical research and asymmetric synthesis. The different enantiomers may exhibit distinct biological activities and chemical reactivities, making stereochemical purity an important consideration in its synthesis and application.
Synthetic Methodologies
Laboratory Synthesis Routes
Multiple synthetic pathways exist for preparing methyl morpholine-2-carboxylate. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions, yielding the desired product after appropriate purification steps.
Industrial Production Methods
In industrial settings, the production of methyl morpholine-2-carboxylate often employs large-scale batch or continuous processes. These methods utilize automated reactors with precise control of reaction parameters to ensure high yield and purity. The compound is typically isolated and purified through techniques such as crystallization or distillation.
Table 2: Common Synthesis Methods for Methyl Morpholine-2-Carboxylate
Method | Reactants | Conditions | Yield |
---|---|---|---|
Direct esterification | Morpholine-2-carboxylic acid, Methanol | Acidic catalyst, Heat | Moderate |
Chloroformate method | Morpholine, Methyl chloroformate | Base (TEA), 0-25°C | High |
Transesterification | Ethyl morpholine-2-carboxylate, Methanol | Base catalyst | Moderate |
Chemical Reactivity
Reaction Types
Methyl morpholine-2-carboxylate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The primary reaction sites include the ester group and the nitrogen atom of the morpholine ring.
Ester Reactions
The methyl ester group can undergo typical ester reactions:
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Hydrolysis (acidic or basic) to form morpholine-2-carboxylic acid
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Transesterification to form different esters
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Reduction to form alcohols or aldehydes depending on conditions and reagents
Nitrogen-Based Reactions
The nitrogen atom in the morpholine ring can act as a nucleophile in various reactions:
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Alkylation to form N-substituted derivatives
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Acylation reactions
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Coordination with metal centers
Common Reagents and Conditions
Table 3: Key Reactions of Methyl Morpholine-2-Carboxylate
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Hydrolysis | NaOH or KOH | Aqueous solution, room temperature | Morpholine-2-carboxylic acid |
Reduction | LiAlH₄ | THF, 0°C to room temperature | 2-Hydroxymethyl morpholine |
Amidation | Amines | Catalytic amounts of base, heat | Morpholine-2-carboxamides |
Alkylation | Alkyl halides | Base, moderate temperature | N-alkylated products |
Applications in Research and Industry
Chemical Research Applications
Methyl morpholine-2-carboxylate serves as an important building block in the synthesis of various organic compounds. Its versatile reactive sites allow for selective modifications, making it valuable in the preparation of more complex molecular structures.
Pharmaceutical Relevance
The compound has gained significance in pharmaceutical research due to its potential utility in drug development. The morpholine ring structure appears in numerous pharmaceutically active compounds, and methyl morpholine-2-carboxylate provides a convenient entry point for introducing this structural motif.
Industrial Applications
Beyond research settings, methyl morpholine-2-carboxylate finds applications in industrial processes, including:
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Production of specialty polymers and coatings
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Formulation of agricultural chemicals
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Development of specialty materials with specific physical properties
Biological Activity and Mechanisms
Biological Interactions
The biological activity of methyl morpholine-2-carboxylate is primarily associated with its ability to act as a ligand that interacts with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions.
Structure-Activity Relationships
The biological properties of methyl morpholine-2-carboxylate and its derivatives are strongly influenced by:
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The stereochemistry at the C-2 position
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Modifications to the ester group
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Substitutions on the morpholine nitrogen
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Ring conformation and flexibility
These structural features determine the compound's ability to interact with biological targets, offering opportunities for designing derivatives with enhanced activities or specificities.
Analytical Methods for Characterization
Spectroscopic Identification
The structural characterization of methyl morpholine-2-carboxylate commonly employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments
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Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl group and morpholine ring
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Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis
Chromatographic Techniques
For purity determination and quantitative analysis, chromatographic methods are typically employed:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), often with derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
Comparison with Similar Compounds
Related Morpholine Derivatives
Table 4: Comparison of Methyl Morpholine-2-Carboxylate with Similar Compounds
Compound | Structural Differences | Key Properties | Applications |
---|---|---|---|
Methyl morpholine-2-carboxylate | Base compound | Good stability, moderate reactivity | Synthetic intermediate, pharmaceutical research |
Methyl 2-pyrrolecarboxylate | Five-membered ring with nitrogen | Greater aromatic character | Heterocyclic chemistry, material science |
2-Morpholinoacetic acid | Different position of carboxyl group | Higher water solubility | Pharmaceutical intermediates |
4-Methylmorpholine | Lacks carboxyl functionality | Stronger base | Organic synthesis, catalysis |
Advantages and Limitations
Methyl morpholine-2-carboxylate offers several advantages over similar compounds, including:
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Balanced stability and reactivity
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Potential for stereoselective transformations
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Multiple reactive sites for diversification
Future Research Directions
Synthetic Methodology Development
Ongoing research aims to develop improved synthetic routes to methyl morpholine-2-carboxylate with:
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Higher stereoselectivity
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Improved atom economy
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Environmentally friendly processes
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Scalable methods suitable for industrial applications
Novel Applications Exploration
Future investigations may focus on:
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Development of new pharmaceutical candidates based on the morpholine scaffold
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Utilization in asymmetric catalysis
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Applications in material science and polymer chemistry
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Exploration of biological activities of new derivatives
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